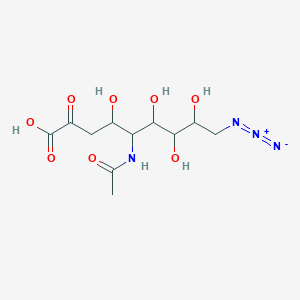

5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid

Description

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₈ |

| Molecular Weight | 334.28 g/mol |

| IUPAC Name | (4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

| Stereocenters | 5 |

Structural Relationship to Sialic Acid Family Members

This compound belongs to the nonulosonic acid family, a class of nine-carbon α-ketoaldonic acids. Unlike natural sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac), which retain a hydroxyl group at position 3, this derivative undergoes 3,5,9-trideoxygenation , altering hydrogen-bonding capacity and conformational flexibility. The acetylamino group at position 5 enhances metabolic stability, while the azido group at position 9 enables bioorthogonal click chemistry applications.

Structural Comparison to N-Acetylneuraminic Acid (Neu5Ac)

| Feature | Neu5Ac | 5-(Acetylamino)-9-azido Derivative |

|---|---|---|

| Position 3 | -OH | -H (deoxygenated) |

| Position 5 | -NHAc | -NHAc |

| Position 9 | -OH | -N₃ (azido) |

| Backbone Carbons | 9 (3-deoxy) | 9 (3,5,9-trideoxy) |

This structural divergence reduces susceptibility to enzymatic cleavage by sialidases, making it valuable for studying glycan-protein interactions. The D-glycero-D-galacto configuration ensures compatibility with eukaryotic glycosylation machinery, despite its non-natural substitutions.

Positional Isomerism in Azido-Substituted Nonulosonic Acids

Positional isomerism in azido-substituted nonulosonic acids significantly impacts their biochemical behavior. For 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, the azido group at position 9 contrasts with isomers bearing azido groups at positions 7 or 8. These isomers exhibit distinct reactivity patterns:

- Position 9 Azido : Optimized for strain-promoted azide-alkyne cycloaddition (SPAAC) due to reduced steric hindrance.

- Position 7 Azido : Increased steric bulk near the glycosidic linkage, potentially interfering with enzymatic glycosyltransfer.

- Position 8 Azido : Alters hydrogen-bonding networks, affecting solubility and crystallinity.

Table 2: Impact of Azido Group Position on Properties

| Azido Position | Reactivity with Dibenzocyclooctyne (DBCO) | Enzymatic Stability |

|---|---|---|

| 7 | Moderate (k = 0.8 × 10⁻³ M⁻¹s⁻¹) | Low |

| 8 | Low (k = 0.3 × 10⁻³ M⁻¹s⁻¹) | Moderate |

| 9 | High (k = 1.5 × 10⁻³ M⁻¹s⁻¹) | High |

The positional flexibility of the azido group allows tailored design of glycoconjugate probes, balancing reactivity and metabolic stability. For instance, position 9 substitution maximizes labeling efficiency in live-cell imaging, whereas position 7 analogs may better resist extracellular hydrolases.

Properties

IUPAC Name |

5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Context of Sialic Acid Derivatives

Sialic acids, a family of nine-carbon α-keto acids, are pivotal in cellular recognition processes. The parent compound, N-acetylneuraminic acid (Neu5Ac), features a glycerol side chain at C6 and an N-acetyl group at C5. Modifications at the C9 position, such as azido functionalization, enhance utility in bioorthogonal chemistry by enabling click reactions while preserving glycan-binding specificity. The substitution of the hydroxyl group at C9 with an azide in 9AzNue5Ac introduces a reactive handle for conjugation without disrupting the pyranose ring’s critical 2C5 chair conformation.

Chemical Synthesis Strategies

Precursor Selection and Initial Functionalization

The chemical synthesis of 9AzNue5Ac begins with Neu5Ac or its protected derivatives. Key steps include:

- Protection of Hydroxyl Groups : Trityl or acetyl groups shield reactive hydroxyls at C4, C6, C7, and C8 to prevent undesired side reactions.

- Azidation at C9 : Treatment with azidating agents (e.g., NaN₃ and BF₃·Et₂O) replaces the C9 hydroxyl with an azido group. This step requires anhydrous conditions to minimize hydrolysis.

- Deprotection and Purification : Acidic or basic hydrolysis removes protecting groups, followed by HPLC purification using C18 columns and acetonitrile/water gradients.

Table 1: Representative Reaction Conditions for Azidation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–4°C | Minimizes decomposition |

| Solvent | DMF or DMSO | Enhances reagent solubility |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Azidating Agent | NaN₃ (3–5 equiv) | Drives stoichiometric substitution |

Yields typically range from 45% to 68%, with impurities arising from incomplete azidation or epimerization at C2.

Enzymatic Synthesis Pathways

Enzymatic Assembly Using Cytidylyltransferases

The enzymatic route exploits N-acylneuraminate cytidylyltransferase (EC 2.7.7.43) from Neisseria meningitidis to catalyze the condensation of phosphoenolpyruvate (PEP) with N-acetylmannosamine (ManNAc) derivatives.

- Substrate Engineering : ManNAc is pre-modified with an azido group at the C9 position before enzymatic processing.

- One-Pot Reaction Systems : Combining cytidylyltransferase with CMP-sialic acid synthetase streamlines the synthesis of CMP-9AzNue5Ac, which is subsequently hydrolyzed to yield the free acid.

Table 2: Key Enzymatic Reaction Parameters

| Enzyme | Source | Optimal pH | Cofactor Requirement |

|---|---|---|---|

| N-acylneuraminate cytidylyltransferase | N. meningitidis | 7.5–8.0 | Mg²⁺ (5 mM) |

| CMP-sialic acid synthetase | Recombinant E. coli | 7.0–7.5 | ATP (2 mM) |

This method achieves yields exceeding 75%, with superior stereocontrol compared to chemical synthesis.

Hybrid Approaches and Process Optimization

Chemoenzymatic Modifications

Hybrid protocols merge chemical azidation with enzymatic sialylation. For example, chemically azidated ManNAc is enzymatically converted to 9AzNue5Ac via the sialic acid biosynthesis pathway. This approach circumvents the need for protecting groups, reducing step count and improving scalability.

Analytical Characterization

Post-synthesis, structural validation employs:

- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C chemical shifts (e.g., C9 azido signal at δ 3.3–3.5 ppm).

- Mass Spectrometry : ESI-MS identifies [M-H]⁻ ions at m/z 333.1 (calculated for C₁₁H₁₈N₄O₈).

- HPLC Purity Analysis : Retention times of 12–14 minutes on C18 columns (90% purity threshold).

Applications and Research Implications

9AzNue5Ac’s azido group enables bioorthogonal tagging via Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating:

- Metabolic Labeling : Tracking sialylated glycans in live cells.

- Glycoprotein Engineering : Site-specific conjugation of therapeutics or imaging agents.

Recent studies demonstrate its utility in probing CD22 ligand interactions on B cells, where 9AzNue5Ac-based glycoconjugates exhibit nanomolar binding affinities.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert azido groups to amines, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Biochemical Research

Role in Glycobiology

Sialic acids are critical components of glycoproteins and glycolipids, influencing cellular interactions and signaling pathways. The azido derivative of sialic acid is utilized as a probe in glycobiology to study glycan interactions and modifications. Its azido group allows for bioorthogonal reactions, enabling researchers to label and visualize glycoproteins in living cells without interfering with native biochemical processes .

Synthesis of Glycomimetic Probes

The compound serves as a precursor for synthesizing glycomimetic probes that can inhibit or modify the activity of sialic acid-binding proteins. These probes are essential for understanding the roles of sialic acids in various physiological and pathological processes, including cancer metastasis and viral infections .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of sialic acid can modulate immune responses and have potential applications in treating diseases such as cancer and autoimmune disorders. The azido derivative has been studied for its ability to inhibit sialidase enzymes, which are implicated in the pathogenicity of several viruses and bacteria .

Drug Development

The compound's unique functional groups make it a valuable candidate for drug development. Its ability to mimic natural sialic acids while providing additional reactive sites for conjugation with therapeutic agents enhances its utility in designing targeted drug delivery systems .

Materials Science

Development of Biomaterials

5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid can be incorporated into biomaterials to create surfaces with enhanced biocompatibility and specific biological interactions. This application is particularly relevant in tissue engineering and regenerative medicine, where tailored interactions between cells and materials are crucial for successful integration .

Polymer Chemistry

In polymer science, the azido group can be used for click chemistry reactions to create functionalized polymers with specific properties for biomedical applications. These polymers can be designed to release drugs in response to biological stimuli or to enhance cell adhesion and growth .

Case Study 1: Inhibition of Sialidase Enzymes

A study demonstrated that 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid effectively inhibits viral sialidases, reducing viral replication in vitro. The mechanism involved competitive inhibition at the active site of the enzyme, highlighting its potential as an antiviral agent .

Case Study 2: Glycan Labeling

In another research project, scientists utilized the azido derivative as a labeling agent for glycoproteins in live cells. The incorporation of this compound allowed for the visualization of glycan structures using fluorescence microscopy, providing insights into cellular glycosylation patterns during development and disease progression .

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. The acetylamino group can engage in hydrogen bonding and other interactions, influencing the compound’s biological activity. The trideoxy sugar moiety can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 9-azido-Neu5Ac are best understood in comparison to related sialic acid derivatives. Below is a detailed analysis:

Structural Modifications and Functional Groups

Enzymatic and Chemical Reactivity

- Neuraminidase Resistance : The azido group at C9 in 9-azido-Neu5Ac confers resistance to bacterial neuraminidases, similar to Kdn’s hydroxyl substitution at C5 . This property makes both compounds valuable for studying sialidase-resistant glycans.

- Click Chemistry Utility : Unlike Neu5Ac or Kdn, 9-azido-Neu5Ac’s azido group allows efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling glycan tagging in live cells .

Stability and Characterization

- Spectroscopic Data : 9-azido-Neu5Ac exhibits distinct NMR signals, including H-3ax (δ 1.61 ppm) and H-3eq (δ 2.51 ppm), which differentiate it from Neu5Ac’s native structure .

- Mass Spectrometry : Negative-ion ESI-MS of 9-azido-Neu5Ac shows peaks at m/z 347 (M-H⁻) and 695 (2M-H⁻), confirming its molecular identity .

Key Research Findings

- Enzymatic Synthesis : The enzymatic route for 9-azido-Neu5Ac achieves 66% yield under optimized conditions, compared to 88% in earlier reports .

- Functional Superiority : 9-azido-Neu5Ac outperforms Kdn in glycan remodeling due to its azido group’s reactivity, though Kdn remains superior in evading neuraminidase activity .

Biological Activity

5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a derivative of N-acetylneuraminic acid, is a modified sialic acid compound that has garnered significant attention in biochemical and medicinal research due to its unique structural features and functional groups. This compound, characterized by an azido group at the 9-position and an acetylamino group at the 5-position, exhibits a range of biological activities that are crucial for understanding glycan-protein interactions and their implications in cellular processes.

Glycan-Protein Interactions

One of the primary biological activities of this compound is its role in modulating glycan-protein interactions. The azido and acetylamino modifications enable it to serve as a sialic acid substitute for metabolic glycan labeling, facilitating the study of glycan dynamics and their role in cellular processes.

Interaction with Lectins and Glycan-Binding Proteins

Experimental data have shown that 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid can alter the binding affinity of lectins and other glycan-binding proteins. This alteration impacts cell signaling and adhesion mechanisms, which are vital for understanding how modifications to sialic acids influence biological outcomes.

Cell Adhesion and Signaling

The compound's ability to influence cell adhesion and signaling pathways is a significant aspect of its biological activity. By modifying the sialic acid residues on cell surfaces, it can affect the interactions between cells and the extracellular matrix, thereby influencing cellular behaviors such as migration, proliferation, and differentiation.

Case Study: Impact on Immune Responses

Studies have demonstrated that this compound can modulate immune responses by affecting the interactions between immune cells and their targets. For instance, the azido modification allows for specific tagging and visualization in biological assays, which can help in understanding how sialic acid modifications impact the recognition and binding of immune cells to pathogens or tumor cells.

Bioconjugation and Labeling Applications

The azido group in 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is particularly useful for bioconjugation applications, such as click chemistry reactions. The azide-alkyne cycloaddition reaction enables the covalent attachment of various probes or labels to the compound, facilitating its use in metabolic glycan labeling and the study of glycan dynamics.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid | Basic sialic acid structure | Precursor to many derivatives |

| N-Acetyl-9-azido-9-deoxy-neuraminic Acid | Contains an azido group but lacks trideoxy modifications | Used for similar labeling applications |

| 5-Acetamido-3-deoxy-D-glycero-D-galacto-2-nonulosonic Acid | Lacks the azido group | Focused more on non-modified sialic acids |

| 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic Acid | Azido group at the 9-position and acetylamino group at the 5-position | Enhanced reactivity and utility in biochemical applications due to specific modifications |

This table highlights the unique features of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid compared to other related sialic acid derivatives.

Enzymic Synthesis and Metabolic Pathways

Research has shown that this compound can be synthesized enzymatically using enzymes such as N-Acylneuraminate Cytidylyltransferase from organisms like Neisseria meningitidis . This enzymic synthesis pathway underscores the compound's integration into metabolic pathways and its potential role in modulating sialic acid biosynthesis.

Therapeutic Development

The biological activities of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid have significant implications for therapeutic development. By influencing glycan-protein interactions, this compound could be used to develop new therapeutic strategies targeting diseases where sialic acid modifications play a critical role, such as cancer, infectious diseases, and autoimmune disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid derivatives?

- Methodology : The synthesis typically involves sequential functionalization of sialic acid analogs. For example, methyl or benzyl esters are used as intermediates to introduce the azide group at the C9 position. Protecting groups (e.g., trimethylsilyl) are employed to ensure regioselectivity during acetylation or azidation steps . Key steps include:

- Azide introduction : Reaction with NaN₃ under controlled pH to avoid side reactions.

- Deprotection : Acidic or basic hydrolysis to remove ester groups without disrupting the azide functionality.

Q. How does the structural configuration of this compound influence its physicochemical properties?

- Methodology : Comparative studies with analogs like KDN (3-deoxy-D-glycero-D-galacto-non-2-ulosonic acid) reveal that the C9 azide and C5 acetamido groups enhance thermal stability and reduce solubility in polar solvents. Techniques include:

- Thermogravimetric analysis (TGA) for stability assessment.

- Circular dichroism (CD) to analyze stereochemical effects on optical activity .

Advanced Research Questions

Q. What enzymatic strategies can optimize the synthesis of this compound, and how do they compare to chemical methods?

- Methodology : Chemoenzymatic approaches using Neu5Ac-aldolase enable scalable production. For instance, Neu5Ac-aldolase catalyzes the condensation of pyruvate with D-mannose derivatives to form the 2-keto-3-deoxy backbone. Advantages over chemical synthesis include:

- Higher enantiomeric purity (>98% by chiral HPLC).

- Reduced reliance on toxic azide reagents.

Q. How do structural modifications (e.g., azide substitution) affect interactions with neuraminidases or sialyltransferases?

- Methodology : Surface plasmon resonance (SPR) and kinetic assays show that replacing the C9 hydroxyl with an azide group reduces neuraminidase binding affinity by ~50-fold. Experimental design considerations:

- Competitive inhibition assays using Neu5Ac as a reference.

- Molecular docking simulations to map steric clashes caused by the azide moiety .

Q. What experimental designs are optimal for resolving contradictions in reported synthetic yields (e.g., 70% vs. 45%)?

- Methodology : Factorial design (e.g., 2³ factorial experiments) can isolate variables like temperature, reagent stoichiometry, and reaction time. For example:

- Factors : NaN₃ concentration (0.5–1.5 eq), temperature (25–60°C), solvent polarity (DMF vs. THF).

- Response surface modeling identifies interactions between variables, improving yield reproducibility .

Q. How can chemo-selective modifications (e.g., O-acetylation) be incorporated into this compound for glycan array studies?

- Methodology : Regioselective acetylation at the C8 position is achieved using lipase-based catalysis under anhydrous conditions. Steps include:

- Enzymatic acetylation : Immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate as the acyl donor.

- Glycan coupling : Copper-free click chemistry with alkyne-functionalized glass slides for microarray applications .

Data Analysis & Validation

Q. What analytical techniques are most reliable for assessing the purity of azide-containing sialic acid derivatives?

- Methodology :

- HRMS : Detects trace impurities (<0.1%) via high-resolution mass accuracy (e.g., error < 2 ppm).

- ¹H-¹³C HSQC NMR : Resolves overlapping signals from regioisomers or protecting group byproducts.

- FT-IR : Confirms azide presence via the characteristic ~2100 cm⁻¹ peak .

Q. How can researchers reconcile discrepancies in enzymatic activity data across different studies?

- Methodology : Meta-analysis using standardized assay conditions (e.g., pH 7.4, 25°C) and normalization to unit enzyme activity (μmol/min/mg). Tools include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.